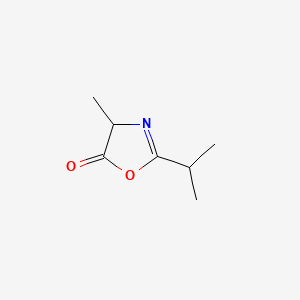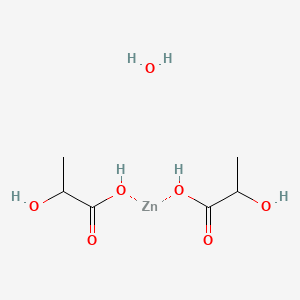
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclodecenyl propionate is a chemical compound widely used in the fragrance industry. It is known for its fruity and herbal scent with woody notes, making it a popular ingredient in perfumes and other scented products . This compound belongs to the class of esters derived from propionic acid and is often utilized for its deodorizing and perfuming properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclodecenyl propionate is typically synthesized through the reaction of dicyclopentadiene with propionic acid in the presence of an acid catalyst. One common method involves using triflic acid as the catalyst, which facilitates the esterification process . The reaction mixture is then distilled in the presence of a base to isolate the fragrance-quality ester .
Industrial Production Methods: In industrial settings, the production of tricyclodecenyl propionate often involves large-scale esterification processes. The use of solid acid catalysts has been explored to improve the efficiency and sustainability of the synthesis . This method not only enhances the yield but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Tricyclodecenyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of dicyclopentadiene and propionic acid .
Common Reagents and Conditions:
Esterification: Dicyclopentadiene, propionic acid, triflic acid (catalyst)
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
Esterification: Tricyclodecenyl propionate
Hydrolysis: Dicyclopentadiene, propionic acid
Scientific Research Applications
Tricyclodecenyl propionate has a range of applications in scientific research, particularly in the fields of chemistry and industrial processes. Its primary use is in the fragrance industry, where it is a key ingredient in perfumes, deodorants, and other scented products . Additionally, it is used in the study of esterification reactions and the development of sustainable synthetic methods .
In biology and medicine, tricyclodecenyl propionate is studied for its potential effects on human health, particularly in relation to its use in consumer products. Research is ongoing to understand its allergenic potential and its impact on the skin .
Mechanism of Action
Tricyclodecenyl propionate is often compared to other esters used in the fragrance industry, such as tricyclodecenyl acetate and tricyclodecenyl butyrate. These compounds share similar structural features and are derived from dicyclopentadiene . tricyclodecenyl propionate is unique in its specific scent profile, which combines fruity, herbal, and woody notes .
Comparison with Similar Compounds
- Tricyclodecenyl acetate
- Tricyclodecenyl butyrate
- Tricyclodecenyl isobutyrate
Each of these compounds has distinct olfactory characteristics, making them suitable for different applications in the fragrance industry.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-4-enyl] propanoate |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3/t8-,9?,10?,11-,12?/m1/s1 |
InChI Key |
ZPFJBPIFMMENKC-FTLHOPIBSA-N |
Isomeric SMILES |
CCC(=O)OC1C[C@H]2C[C@@H]1C3C2CC=C3 |
Canonical SMILES |
CCC(=O)OC1CC2CC1C3C2CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)


![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)

![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)




